2-Acetyl-6-(acetylamino)pyridine-4-sulfonyl chloride
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Overview
Description
2-Acetyl-6-(acetylamino)pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClN2O4S and a molecular weight of 276.70 g/mol . This compound is characterized by the presence of acetyl, acetylamino, pyridine, and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Acetyl-6-(acetylamino)pyridine-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acetylation of 6-amino-2-acetylpyridine followed by sulfonylation with chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Acetyl-6-(acetylamino)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The acetyl and acetylamino groups can undergo oxidation or reduction under appropriate conditions, leading to the formation of corresponding alcohols, aldehydes, or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
2-Acetyl-6-(acetylamino)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-6-(acetylamino)pyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
2-Acetyl-6-(acetylamino)pyridine-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but lacks the additional functional groups present in this compound.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9ClN2O4S |
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Molecular Weight |
276.70 g/mol |
IUPAC Name |
2-acetamido-6-acetylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O4S/c1-5(13)8-3-7(17(10,15)16)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
PEZMEQIZUXYRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)NC(=O)C |
Origin of Product |
United States |
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